molecular formula C11H10F2O2 B2984836 Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate CAS No. 609359-56-0

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate

Cat. No. B2984836
M. Wt: 212.196
InChI Key: COBPFZSQRMQTRT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety, which consists of a phenyl group substituted at the second position by a propene .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula, C12H12F2O3. It contains a phenyl group (a six-membered aromatic ring with one hydrogen atom removed) attached to a prop-2-enoate group (a three-carbon chain with a double bond and a carboxylate ester group). The 2,6-difluorophenyl indicates that there are fluorine atoms at the 2nd and 6th positions of the phenyl ring .


Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of a base or an acid to yield an alcohol and a carboxylic acid. The double bond in the prop-2-enoate group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it’s likely to be insoluble in water but soluble in organic solvents. The presence of electronegative fluorine atoms could influence its reactivity .

Scientific Research Applications

Chemical Interactions and Crystal Packing

One study delves into the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoates, highlighting the presence of N⋯π and O⋯π interactions. These non-hydrogen bonding interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, form unique structural motifs in crystal structures, emphasizing the compound's potential in material science applications (Zhenfeng Zhang et al., 2011).

Synthesis and Structural Analysis

Another research focused on the synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, offering insights into its crystalline structure and molecular interactions. This study provides foundational knowledge for developing new chemical entities with potential pharmaceutical applications (James E. Johnson et al., 2006).

Non-hydrogen Bonding Interactions

Further research identified a C⋯π interaction of non-hydrogen bond type in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, providing valuable insights into the electrostatic nature of these interactions. This study contributes to the understanding of molecular recognition and assembly processes (Zhenfeng Zhang et al., 2012).

Material Applications

Ethyl 3,3-difluoro-2-methylpropenoate's reactivity with cyclic ethers and acetals under free radical conditions highlights its potential in synthesizing novel materials. This research sheds light on the role of fluorine in modifying chemical reactivity and stability, relevant for developing advanced materials and chemical synthesis methods (C. Bumgardner et al., 2000).

Liquid Crystalline Polysiloxanes

The synthesis of new fluorinated monomers containing an ester function, precursors of side chain liquid crystalline polysiloxanes, demonstrates the compound's utility in creating materials with high smectogen properties. This research is pivotal for the development of liquid crystal technology and materials science (F. Bracon et al., 2000).

Safety And Hazards

Like many organic compounds, this compound could be flammable. The safety and hazards associated with its use would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s used .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other organic compounds, or it could have applications in fields like medicinal chemistry if it shows biological activity .

properties

IUPAC Name

ethyl (E)-3-(2,6-difluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBPFZSQRMQTRT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate

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